![molecular formula C11H7ClN2 B029999 4-Chloro-9H-pyrido[2,3-b]indole CAS No. 25208-32-6](/img/structure/B29999.png)
4-Chloro-9H-pyrido[2,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-9H-pyrido[2,3-b]indole is a derivative of 9H-pyrido[3,4-b]indole . The 9H-pyrido[3,4-b]indole structure is a tricyclic structure comprising an indole ring system ortho-fused to C-3 and C-4 of a pyridine ring . It is a member of beta-carbolines and a mancude organic heterotricyclic parent . It has been found in natural products like Polygala tenuifolia and Streptomyces nigra .
Synthesis Analysis
The synthesis of 9H-pyrido[2,3-b]indole derivatives has been achieved through various methods. One approach involves copper-catalyzed one-pot multicomponent cascade reactions of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia . The concentration of ammonia, the molar ratio of reagents, and the structural features of the aldehyde substrate are key factors in controlling the selective formation of 9H-pyrido[2,3-b]indoles .Molecular Structure Analysis
The molecular formula of 9H-pyrido[2,3-b]indole is C11H8N2 . The InChI representation is InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H .Chemical Reactions Analysis
The chemical reactivity of 9H-pyrido[2,3-b]indole derivatives can be influenced by various factors. For instance, the concentration of ammonia, the molar ratio of reagents, and the structural features of the aldehyde substrate can control the selective formation of 3-cyano-1H-indoles, 9H-pyrimido[4,5-b]indoles, or 9H-pyrido[2,3-b]indoles .Physical And Chemical Properties Analysis
The molecular weight of 9H-pyrido[2,3-b]indole is 168.19 g/mol . It is a light yellow needle-shaped crystal and is soluble in hot water but slightly soluble in benzene and petroleum ether .Wissenschaftliche Forschungsanwendungen
Synthesis of Alkaloids
Indole derivatives, such as 4-Chloro-9H-pyrido[2,3-b]indole, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them a promising area of research in oncology .
Antimicrobial Applications
Indole derivatives have shown potential in combating various microbes . This makes them a valuable resource in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This broad range of applications highlights their importance in medical research .
Biomolecule-Ligand Complex Study
4-Chloro-9H-pyrido[2,3-b]indole can be used in the study of biomolecule:ligand complexes . This is crucial in understanding the interactions between biomolecules and potential drugs .
Structure-Based Drug Design
This compound can also be used in structure-based drug design . This involves designing drugs based on the molecular structure of the target they are intended to act upon .
Free Energy Calculations
4-Chloro-9H-pyrido[2,3-b]indole can be used in free energy calculations . These calculations are important in various fields of research, including drug design and biochemistry .
Refinement of X-Ray Crystal Complexes
Lastly, this compound can be used in the refinement of x-ray crystal complexes . This is a crucial step in determining the three-dimensional structures of complex molecules .
Safety and Hazards
Zukünftige Richtungen
The future directions for 9H-pyrido[2,3-b]indole research could involve the development of novel and selective synthetic approaches toward indole derivatives . Additionally, the design, synthesis, and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors could be another area of focus .
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include pyrido-indoles, play a significant role in cell biology . They are biologically active compounds used for treating various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to various biological effects. For instance, some indole derivatives have been found to inhibit cytochrome P450 (CYP)-related activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to show moderate to excellent antiproliferative activity against cancer cells . They inhibit cell proliferation in a dose-dependent manner and markedly inhibit cytolytic activity .
Eigenschaften
IUPAC Name |
4-chloro-9H-pyrido[2,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c12-8-5-6-13-11-10(8)7-3-1-2-4-9(7)14-11/h1-6H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSXHMSNDHDHJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CN=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434662 |
Source


|
| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-9H-pyrido[2,3-b]indole | |
CAS RN |
25208-32-6 |
Source


|
| Record name | 4-Chloro-9H-pyrido[2,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


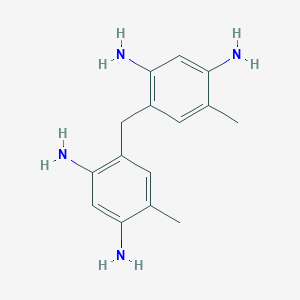
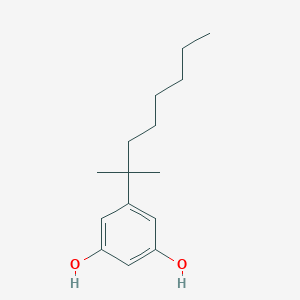
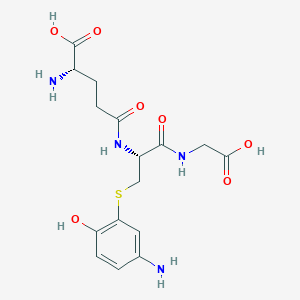

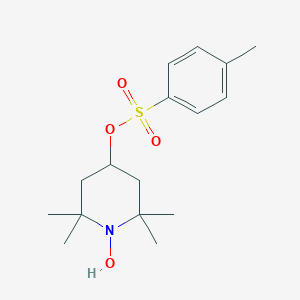
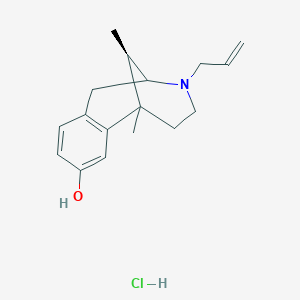
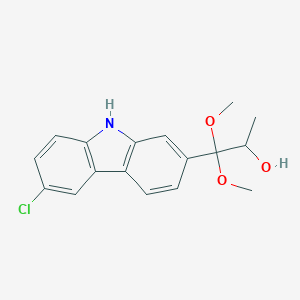
![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)
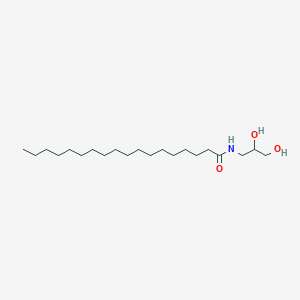
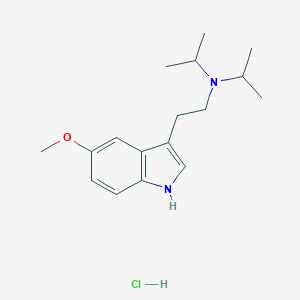

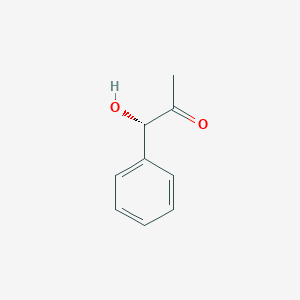
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)